molecular formula C20H25FN2O4S B2687540 3-fluoro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 954049-40-2

3-fluoro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No.: B2687540
CAS No.: 954049-40-2
M. Wt: 408.49
InChI Key: LLUFXQNRMSXOIE-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H25FN2O4S and its molecular weight is 408.49. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity on Enzymes

  • 3-fluoro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide and similar compounds show potential as inhibitors for specific enzymes. For instance, a study synthesized a series of compounds targeting cyclooxygenase (COX) enzymes, indicating that fluorine substitution on the benzenesulfonamide moiety enhances selectivity and potency for COX-2 inhibition, which is crucial for anti-inflammatory activity (Pal et al., 2003).

Role in Anticancer Activity

  • Some derivatives of benzenesulfonamide, including those with methoxy and fluoro groups, have been synthesized and tested for their cytotoxic activities. These compounds showed significant potential as carbonic anhydrase inhibitors, with implications for tumor-specificity and potential anti-tumor activities (Gul et al., 2016).

Photodynamic Therapy for Cancer Treatment

  • The research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base indicates high singlet oxygen quantum yield. This property is essential for Type II photosensitizers in photodynamic therapy, a promising approach for treating cancer (Pişkin et al., 2020).

Crystal Structural Studies

  • The study on the crystal structures of benzenesulfonamide derivatives provides insights into the supramolecular architecture and intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, which are crucial for understanding the physicochemical properties and potential applications of these compounds (Rodrigues et al., 2015).

Inhibition of STAT3 Signaling

  • N-sulfonyl-aminobiaryl derivatives, including those with methoxy and fluoro substituents, have been explored as antitubulin agents and inhibitors of Signal Transducers and Activators of Transcription 3 (STAT3) signaling. These compounds exhibit antiproliferative activity against various cancer cell lines, highlighting their potential as anticancer agents (Lai et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Sulfonamides are known to inhibit bacterial enzymes, which could suggest potential antibacterial activity .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures to prevent exposure. Without specific toxicity data, it’s difficult to provide a detailed safety profile .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4S/c1-26-19-9-8-17(14-18(19)21)28(24,25)22-10-5-11-23-12-13-27-20(15-23)16-6-3-2-4-7-16/h2-4,6-9,14,20,22H,5,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUFXQNRMSXOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.